3-[(4-Bromophenoxy)methyl]benzoic acid
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Description
“3-[(4-Bromophenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 380173-56-8 . It has a molecular weight of 307.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-[(4-Bromophenoxy)methyl]benzoic acid” is1S/C14H11BrO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
. This indicates the specific arrangement and bonding of atoms in the molecule. Physical And Chemical Properties Analysis
“3-[(4-Bromophenoxy)methyl]benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 307.14 .Scientific Research Applications
Crystal Structure and Molecular Interactions
The study of crystal structures of bromo-hydroxy-benzoic acid derivatives, including methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, has revealed the formation of two-dimensional architectures primarily through C—H⋯O hydrogen bonds, Br⋯O interactions, and π–π interactions. These structural insights could facilitate the design of materials with specific properties and applications in fields such as organic electronics and molecular engineering (Suchetan et al., 2016).
Antioxidant and Enzyme Inhibitory Actions
Research on novel bromophenols synthesized from benzoic acids has demonstrated significant antioxidant activities, surpassing standard molecules like α-tocopherol and butylated hydroxytoluene. These compounds also exhibit inhibitory effects against metabolic enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes. Such properties indicate potential therapeutic applications, including the treatment of neurodegenerative diseases and metabolic disorders (Öztaşkın et al., 2017).
Liquid Crystal Intermediates
3-[(4-Bromophenoxy)methyl]benzoic acid derivatives have been utilized in the synthesis of liquid crystal intermediates. These compounds play a crucial role in the development of ferroelectric and antiferroelectric liquid crystals, indicating their importance in the production of advanced display technologies and optical devices (Qing, 2000).
Synthesis and Reactivity Studies
The synthesis and analysis of bromophenol derivatives, including the structural and reactivity assessments through DFT studies, provide valuable insights into their chemical behavior. Such research is essential for understanding the potential applications of these compounds in synthetic chemistry and material science, particularly in the development of new molecules with desired properties and activities (Yadav et al., 2022).
Antibacterial and Antifungal Properties
The isolation of bromophenols from marine sources like Rhodomela confervoides and their subsequent evaluation for pharmacological activities have identified compounds with selective cytotoxic and antibacterial activities. This research underscores the potential of 3-[(4-Bromophenoxy)methyl]benzoic acid derivatives in developing new antimicrobial agents to address the growing concern of drug-resistant bacterial infections (Lijun et al., 2005).
properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJFWCQRVFWJCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342813 |
Source
|
Record name | 3-(4-bromophenoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenoxy)methyl]benzoic acid | |
CAS RN |
855749-65-4 |
Source
|
Record name | 3-(4-bromophenoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 855749-65-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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